3-Bromo-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide
Description
3-Bromo-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide (CAS: 30279-46-0) is a sulfonamide derivative featuring a bromine substituent at the 3-position of the benzene ring and a 3-phenyl-substituted pyrrolidine-2,5-dione moiety at the 4-position. Its molecular formula is C₁₆H₁₃BrN₂O₄S, with a molecular weight of 425.25 g/mol . The compound’s structure combines sulfonamide functionality—a common pharmacophore in drugs targeting enzymes like carbonic anhydrase—with a pyrrolidine-dione ring, which may contribute to conformational rigidity and receptor binding.
Properties
CAS No. |
30279-46-0 |
|---|---|
Molecular Formula |
C16H13BrN2O4S |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
3-bromo-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H13BrN2O4S/c17-13-8-11(24(18,22)23)6-7-14(13)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H2,18,22,23) |
InChI Key |
XMEBWVAZTGGVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the sulfonamide group and the formation of the pyrrolidinone ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Bromo-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of Halogenated Benzenesulfonamide Derivatives
Key Observations :
Halogen Effects: Size and Electronegativity: Bromine (atomic radius: 1.15 Å, electronegativity: 2.96) is larger and less electronegative than chlorine (0.99 Å, 3.16) and fluorine (0.64 Å, 3.98). Lipophilicity: The bromo derivative’s higher molecular weight and larger halogen may increase lipophilicity, enhancing membrane permeability but possibly reducing solubility compared to chloro and fluoro analogs.
Biological Activity: The chloro analog (Suclofenide) is a documented anticonvulsant, suggesting that halogen choice critically influences pharmacological activity. Bromine’s bulkier size might enhance target engagement in some contexts but could also introduce metabolic instability due to slower elimination .
Thermodynamic Stability: The pyrrolidine-2,5-dione ring in all three compounds imposes conformational constraints, likely enhancing binding specificity.
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